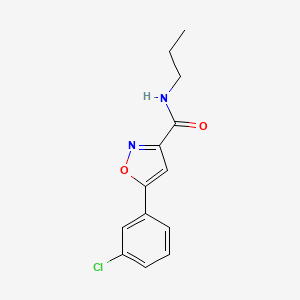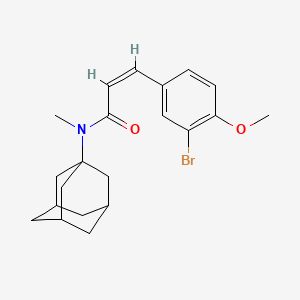![molecular formula C17H20N2O4S B4877889 3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4877889.png)
3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity .作用機序
Target of Action
The primary target of 3-(ethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in the regulation of carbohydrate metabolism .
Mode of Action
The compound acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . This interaction results in significant hypoglycemic effects, making it a potential therapeutic agent for type-2 diabetes (T2D) .
Biochemical Pathways
The activation of GK by the compound enhances the transformation of glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) . This process is a key step in the glycolysis pathway, which is responsible for the breakdown of glucose and its conversion into energy. The activation of GK thus helps in maintaining glucose homeostasis, which is often disrupted in T2D .
Result of Action
The activation of GK by the compound leads to an increase in the conversion of glucose to glucose-6-phosphate . This results in a decrease in blood glucose levels, thereby exerting a hypoglycemic effect. This makes the compound a potential therapeutic agent for managing T2D .
実験室実験の利点と制限
One advantage of using ESI-09 in lab experiments is that it is a specific inhibitor of RAC1, which allows researchers to study the effects of inhibiting this protein. However, one limitation is that ESI-09 may have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on ESI-09. One area of interest is the potential use of ESI-09 in the treatment of inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis. Another area of interest is the development of more specific inhibitors of RAC1, which may have fewer off-target effects. Additionally, further research is needed to fully understand the mechanism of action of ESI-09 and its potential therapeutic effects.
合成法
ESI-09 is synthesized through a multi-step process that involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The 3-chlorobenzoic acid is then reacted with N-(2-methylphenyl)ethanamine to form 3-(2-methylphenyl)-3-oxopropanenitrile. The nitrile group is then hydrolyzed to form 3-(2-methylphenyl)-3-oxopropanoic acid, which is then reacted with ethylamine and methoxybenzene to form ESI-09.
科学的研究の応用
ESI-09 has been used in scientific research to investigate its potential therapeutic effects on various diseases and conditions. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis. ESI-09 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and migration of cancer cells.
Safety and Hazards
特性
IUPAC Name |
3-(ethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-18-24(21,22)16-11-13(9-10-15(16)23-3)17(20)19-14-8-6-5-7-12(14)2/h5-11,18H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTICVPYRFZELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4877815.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]acetamide](/img/structure/B4877818.png)
![7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4877834.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate](/img/structure/B4877837.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(3-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4877850.png)
![2-(benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4877860.png)
![2-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4877874.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4877876.png)


![N-1,3-benzothiazol-2-yl-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4877905.png)
![N-(5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4877906.png)
![3-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877910.png)
